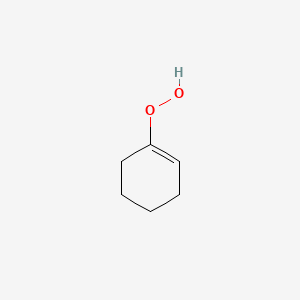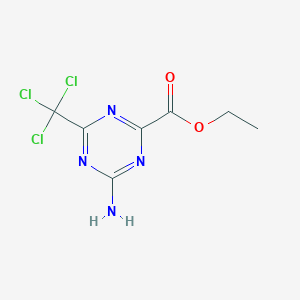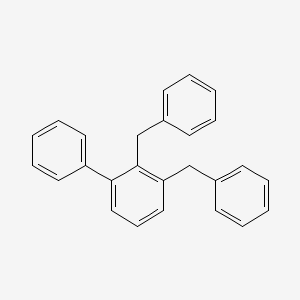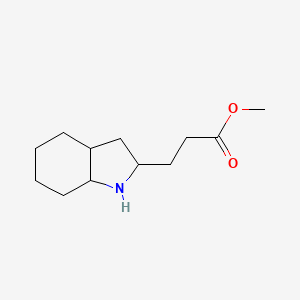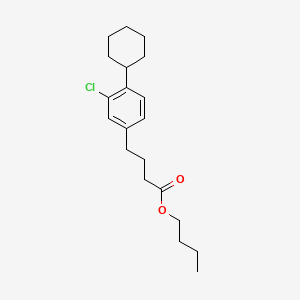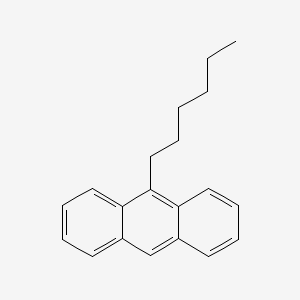
9-Hexylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hexylanthracene is an organic compound with the chemical formula C20H22. It belongs to the anthracene family, characterized by three linearly fused benzene rings. The addition of a hexyl group at the 9th position of the anthracene core enhances its solubility and alters its chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hexylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with hexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-Hexylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions typically yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-Hexylanthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Hexylanthracene involves its interaction with various molecular targets. Its large π-conjugated system allows it to participate in electron transfer processes, making it useful in photophysical applications. The hexyl group enhances its solubility and facilitates its incorporation into various matrices, improving its performance in applications like OLEDs .
Comparison with Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 9-Anthracenecarboxylic acid
Comparison:
- 9,10-Diphenylanthracene: Known for its high fluorescence quantum yield, making it useful in photophysical studies .
- 9,10-Dimethylanthracene: Exhibits high emission yield and is used in triplet-triplet annihilation upconversion systems .
- 9-Anthracenecarboxylic acid: Commonly used in the construction of coordination complexes and exhibits photochromic properties .
Uniqueness of 9-Hexylanthracene: The presence of the hexyl group in this compound enhances its solubility and alters its electronic properties, making it more versatile in various applications compared to its unsubstituted counterparts .
Properties
CAS No. |
33576-55-5 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
9-hexylanthracene |
InChI |
InChI=1S/C20H22/c1-2-3-4-5-14-20-18-12-8-6-10-16(18)15-17-11-7-9-13-19(17)20/h6-13,15H,2-5,14H2,1H3 |
InChI Key |
FFQDRQHAHQLKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


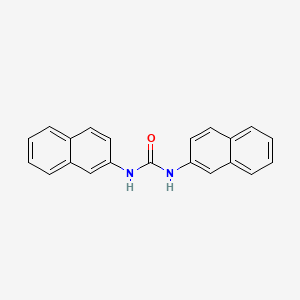

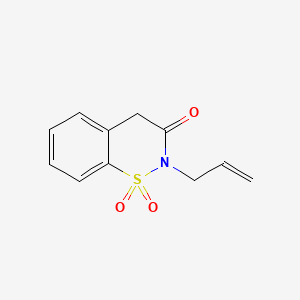
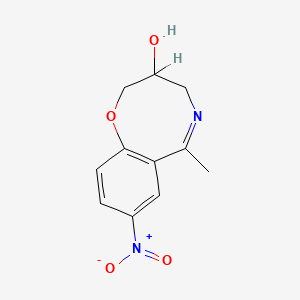
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
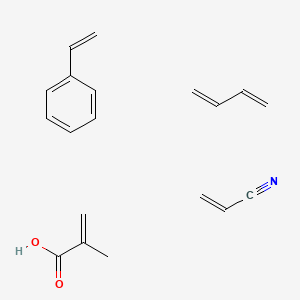
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

